Benzene, 1,4-bis(methylseleno)-
Description
Benzene, 1,4-bis(methylseleno)- (C8H10Se2) is a disubstituted benzene derivative where two methylseleno (-SeCH3) groups occupy the para positions. This compound is of interest due to the unique electronic and steric properties imparted by selenium, which is larger and more polarizable than oxygen or sulfur.
Properties
CAS No. |
40400-26-8 |
|---|---|
Molecular Formula |
C8H10Se2 |
Molecular Weight |
264.1 g/mol |
IUPAC Name |
1,4-bis(methylselanyl)benzene |
InChI |
InChI=1S/C8H10Se2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3 |
InChI Key |
ZVIHLTKFTJYQBB-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC=C(C=C1)[Se]C |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
Basic Physicochemical Properties
Table 1: Basic Properties of Benzene, 1,4-bis(methylseleno)-
The physical properties of this compound can be inferred by comparison with related organoselenium compounds. Like other para-substituted benzenes with heteroatom substituents, 1,4-bis(methylseleno)benzene is likely a crystalline solid at room temperature, potentially with a distinctive odor characteristic of organoselenium compounds.
Key Starting Materials for Synthesis
1,4-Dibromobenzene
1,4-Dibromobenzene represents a critical starting material for potential synthetic routes to 1,4-bis(methylseleno)benzene. This compound is described as "a white crystalline solid at room temperature, exhibiting a distinct aromatic odour" with a melting point of 87-89 °C. It is commercially available and serves as a versatile building block in organic synthesis.
Table 2: Properties of 1,4-Dibromobenzene
Selenium Sources and Methylselenium Reagents
Synthetic Approaches for 1,4-bis(methylseleno)benzene
Nucleophilic Substitution Approach
A feasible synthetic route to 1,4-bis(methylseleno)benzene involves nucleophilic substitution of 1,4-dibromobenzene with an appropriate methylselenium nucleophile. This approach draws parallels to similar nucleophilic substitutions documented in the literature.
Search result describes "the nucleophilic substitution of 1,2-, 1,3- or 1,4-bis(bromomethyl)benzene with sodium azide," which provides a conceptual framework that could be adapted by substituting sodium methylselenolate for sodium azide.
The mechanism of nucleophilic aromatic substitution typically follows an addition-elimination pathway in which the nucleophile first attacks the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. This mechanism is described as "a two-step mechanism characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate".
For successful nucleophilic aromatic substitution, the aromatic ring typically requires activation by electron-withdrawing groups. In the case of 1,4-dibromobenzene, the bromine atoms themselves provide some activation, but additional catalysis might be necessary.
Proposed Reaction Scheme
C6H4Br2 + 2 NaSeCH3 → C6H4(SeCH3)2 + 2 NaBr
Experimental Considerations
The success of this approach would likely depend on several factors:
- Preparation of fresh sodium methylselenolate
- Selection of an appropriate solvent system (typically polar aprotic solvents like DMF or DMSO)
- Temperature control (typically elevated temperatures, 80-120°C)
- Reaction time optimization
- Exclusion of oxygen to prevent oxidation of selenium species
Copper-Catalyzed Coupling Approach
Copper-catalyzed coupling reactions offer another promising route for the synthesis of 1,4-bis(methylseleno)benzene. Search result describes a copper-catalyzed system utilizing "0.2 equiv of copper(II) sulfate pentahydrate, 0.4 equiv of sodium ascorbate and 0.4 equiv of ʟ-proline in acetonitrile/water as solvent" for nucleophilic substitution reactions.
This approach is particularly interesting as copper catalysis has been successful in forming carbon-heteroatom bonds in various systems. The copper catalyst likely facilitates the reaction by activating the aryl halide toward nucleophilic attack.
Proposed Reaction Conditions
Table 3: Proposed Reaction Conditions for Copper-Catalyzed Synthesis
| Reagent/Condition | Quantity/Value | Notes |
|---|---|---|
| 1,4-Dibromobenzene | 1.0 equivalent | Starting material |
| Sodium methylselenolate | 2.2-3.0 equivalents | Fresh preparation recommended |
| Copper(II) sulfate pentahydrate | 0.2 equivalents | Catalyst |
| Sodium ascorbate | 0.4 equivalents | Reducing agent |
| L-proline | 0.4 equivalents | Ligand |
| Solvent | Acetonitrile/water | Ratio can be optimized |
| Temperature | 40-60°C | May require optimization |
| Atmosphere | Inert (argon or nitrogen) | To prevent oxidation |
| Reaction time | 6-24 hours | Monitor by TLC or GC |
Organometallic Approach
An organometallic approach represents a third potential synthetic route to 1,4-bis(methylseleno)benzene. This would involve generating a dilithiated or di-Grignard species from 1,4-dibromobenzene, followed by reaction with an appropriate selenium electrophile.
Characterization Methods
The characterization of 1,4-bis(methylseleno)benzene would typically involve various analytical techniques to confirm its structure and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR : Expected to show a singlet for the aromatic protons (≈7.0-7.5 ppm) and a singlet for the methyl protons (≈2.0-2.5 ppm).
- 13C NMR : Would display signals for aromatic carbons and methyl carbons.
- 77Se NMR : Would provide specific information about the selenium environment.
Mass Spectrometry
- Expected to show a molecular ion peak at m/z 264 corresponding to the molecular formula C8H10Se2.
- Characteristic isotope pattern due to selenium isotopes (74Se, 76Se, 77Se, 78Se, 80Se, 82Se).
- Fragmentation pattern might include loss of CH3 groups and selenium atoms.
Infrared Spectroscopy
- C-H stretching (aromatic and aliphatic)
- C=C aromatic ring vibrations
- C-Se stretching vibrations
Physical Analysis
- Melting point determination : To assess purity and for comparison with literature values.
- Elemental analysis : To confirm the elemental composition (C, H, Se).
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,4-bis(methylseleno)- can undergo various chemical reactions, including:
Oxidation: The methylseleno groups can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,4-bis(methylseleno)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into the potential use of organoselenium compounds in pharmaceuticals, particularly for their antioxidant properties.
Industry: It can be used in the development of materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis(methylseleno)- involves its interaction with various molecular targets and pathways. The methylseleno groups can participate in redox reactions, influencing cellular oxidative stress levels. This can affect various biological pathways, including those related to antioxidant defense and cellular signaling .
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
a. Benzene, 1,4-bis(methoxymethyl)- (CAS 6770-38-3)
- Structure : Para-substituted with methoxymethyl (-OCH2OCH3) groups.
- Regulatory Status : Subject to EPA reporting requirements under §721.80(q) due to significant new uses in industrial and consumer applications .
- Comparison: The methoxymethyl substituent introduces strong electron-donating effects via oxygen, enhancing aromatic ring reactivity.
b. 1,4-Bis(4-methylstyryl)benzene
- Structure : Styryl substituents (-CH=CH-C6H4-CH3) at para positions.
- Optical Properties: Nanocrystals exhibit blue-shifted absorption (λmax ≈ 350 nm) and red-shifted emission (λem ≈ 450 nm) compared to THF solutions . Methylseleno derivatives may display broader absorption bands due to selenium’s heavy atom effect, enhancing intersystem crossing for triplet-state applications.
c. 1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene (bis-bp)
- Structure : Carboxy-oxo substituents enable metal ion chelation.
- Theoretical Properties: MP2/6-31G calculations predict high hyperpolarizability (β ≈ 1,200 × 10⁻³⁰ esu), making it suitable for NLO materials . Methylseleno analogues could exhibit even higher β values due to selenium’s larger atomic radius and enhanced electron delocalization .
Physical and Chemical Properties
Table 1: Comparative Properties of Para-Substituted Benzene Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
